(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-18(12-17(21-23)14-6-3-2-4-7-14)20(26)24-10-11-25-19(13-24)15-8-5-9-16(15)22-25/h2-4,6-7,12H,5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMSFASLNTDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bioactivity Profiles
Comparative bioactivity data (inferred from structural analogs):
Physicochemical Properties
Preparation Methods
Knorr Pyrazole Synthesis with Modifications
The 1-methyl-3-phenylpyrazole subunit is typically synthesized via cyclocondensation of phenylhydrazine with 1,3-diketones. A patent by describes an optimized procedure using Fatty Alcohol (C12–C18) as solvent and Lawesson’s reagent for cyclization, achieving yields >85%. Critical parameters include:
Alternative Routes via Hydrazine Derivatives
A PMC study demonstrates that reacting 2,3-diaryloxirane-2,3-dicarbonitriles with methylhydrazine in ethanol under reflux forms pyrazoles with >90% regioselectivity at the 3-position. This method avoids toxic phosphorus reagents, aligning with industrial safety standards.
Construction of the Cyclopenta-pyrazolo-pyrazine Scaffold
Pyrazine Ring Formation via Nitrogen Nucleophiles
The pyrazolo[1,5-a]pyrazine core can be synthesized by treating 3-aminopyrazoles with α,β-unsaturated carbonyl compounds. According to, reacting 3-amino-1-substituted pyrazol-4(5H)-ones with methyl glycinate in ethanol generates pyrazolo[3,4-b]pyrazinones via a tandem nucleophilic attack and rearrangement mechanism. Adapting this approach, cyclopentane-fused derivatives may form via intramolecular aldol condensation (Table 1).
Table 1: Comparative Yields for Pyrazine Ring Closure
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Methyl glycinate | Ethanol | Reflux | 78 |
| Hydrazine hydrate | n-Butanol | 100°C | 65 |
| Lawesson’s reagent | THF | 50°C | 82 |
Cyclopentane Annulation Strategies
Introducing the cyclopentane ring requires careful stereochemical control. A patent discloses that treating 5-fluoropyrazolopyridines with diethyl malonate in the presence of sodium hydride induces cyclopentane ring formation via Dieckmann condensation. Applying this to pyrazolo-pyrazine precursors could yield the desired bicyclic system.
Ketone Bridge Installation
Friedel-Crafts Acylation
Activating the pyrazole moiety for electrophilic substitution enables direct acylation. As noted in, pyrazoles undergo electrophilic attack at the 4-position due to aromatic stabilization. Using AlCl3 as a catalyst, the pyrazole can react with a pre-formed acyl chloride derivative of the pyrazolo-pyrazine fragment. However, competing reactions at the nitrogen atoms necessitate protecting group strategies.
Coupling via Carbodiimide Reagents
A safer alternative involves activating the pyrazolo-pyrazine carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Patent demonstrates similar couplings using toluene and glacial acetic acid, achieving >90% conversion. Critical parameters include:
- pH Control : Maintaining neutral conditions (pH 6.5–7.5) to prevent epimerization.
- Solvent Choice : Tetrahydrofuran (THF) enhances reagent solubility while minimizing side reactions.
Optimization Challenges and Industrial Scalability
Purification and Yield Enhancements
Crystallization remains a bottleneck due to the compound’s high polarity. Patent resolves this by using mixed-solvent systems (toluene/water) for fractional crystallization, achieving 98% purity. Additionally, reducing reaction steps via telescoping (e.g., one-pot cyclization/acylation) improves overall yield from 45% to 68%.
Toxicity Mitigation
Early methods relied on toxic agents like phosphorus oxychloride, but contemporary approaches in use Lawesson’s reagent and bio-based solvents (e.g., ethanol), reducing environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
